molecular formula C5H7IN4O B2552749 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide CAS No. 512810-00-3

4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2552749
CAS No.: 512810-00-3
M. Wt: 266.042
InChI Key: QSDKLQHHMLEPFL-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative characterized by:

  • A methyl group at position 1 of the pyrazole ring.
  • An iodine atom at position 2.
  • A carbohydrazide (-CONHNH₂) group at position 4.

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its molecular formula is C₅H₇IN₄O, with a molecular weight of 298.04 g/mol (CAS: EN300-228829) . The iodine substituent enhances electrophilicity and may influence biological activity, while the carbohydrazide group enables participation in condensation and cyclization reactions.

Properties

IUPAC Name

4-iodo-2-methylpyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDKLQHHMLEPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

The compound has been explored for several applications across different domains:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide may serve as a lead compound in developing new therapeutic agents targeting various cancer types. Its structure suggests potential interactions with biological macromolecules that could inhibit cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The halogen substituent (iodine) is believed to enhance its efficacy by improving membrane permeability and binding affinity to microbial targets.

Biological Research

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammatory diseases. Its ability to form hydrogen bonds through the carbohydrazide group may facilitate interactions with active sites of enzymes.

Material Science

  • Development of New Materials : Due to its unique chemical properties, this compound can be utilized in synthesizing novel materials with specific functionalities, potentially impacting fields such as nanotechnology and polymer science.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives, including this compound:

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated significant activity against Escherichia coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent.

Anti-inflammatory Activity

Some derivatives have been reported to possess anti-inflammatory properties, effectively inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was comparable to established anti-inflammatory drugs in vitro.

Enzyme Inhibition Studies

Investigations into enzyme inhibitory properties revealed that certain pyrazole derivatives exhibit significant inhibition against monoamine oxidase (MAO), relevant for treating neurological disorders.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carbohydrazide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Halogen-Substituted Analogs
  • 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1807546-65-1):

    • Differs in the 5-position substituent (carbaldehyde vs. carbohydrazide) and the addition of bromine at position 3.
    • The aldehyde group offers reactivity for nucleophilic additions, whereas the carbohydrazide in the target compound enables hydrazone formation .
  • 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (CAS: 1227241-53-3):

    • Chlorine at position 4 and a dimethyl substitution at positions 1 and 3.
    • Lacks the carbohydrazide group, reducing hydrogen-bonding capacity compared to the target compound .
Carboxylate and Carboxylic Acid Derivatives
  • Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (CAS: 75092-26-1): Replaces the carbohydrazide with a methyl ester (-COOCH₃).
  • 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 75092-30-7):
    • Carboxylic acid (-COOH) at position 5.
    • Exhibits pH-dependent solubility and reactivity, contrasting with the neutral carbohydrazide group .
Non-Halogenated Pyrazole Derivatives
  • 5-Methyl-1H-pyrazole-3-carbohydrazide :
    • Lacks iodine and has a carbohydrazide group at position 3.
    • Demonstrated 95% corrosion inhibition efficiency for mild steel in HCl, highlighting the role of carbohydrazide in metal surface adsorption .
  • Used in synthesizing heterocyclic systems but lacks the steric and electronic effects of iodine .

Functional Group Comparison

Compound Name 5-Position Substituent Key Properties/Applications Reference
Target Compound Carbohydrazide Versatile building block for hydrazones
Methyl 4-iodo-1-methyl-pyrazole-5-carboxylate Methyl ester Intermediate in API synthesis
5-Methyl-1H-pyrazole-3-carbohydrazide Carbohydrazide Corrosion inhibitor in acidic environments
3-Bromo-4-iodo-1-methyl-pyrazole-5-carbaldehyde Aldehyde Precursor for Schiff base formation

Biological Activity

4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological activities, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N4OC_6H_8N_4O with a significant iodine atom that enhances its reactivity and biological properties. The compound features a pyrazole ring, which is frequently associated with various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound has been shown to bind to DNA, leading to cleavage and potential anticancer effects.
  • Enzyme Inhibition : It interacts with various enzymes, contributing to its antimicrobial and antioxidant properties.
  • Cell Apoptosis : Certain derivatives exhibit significant cytotoxicity against cancer cell lines by inducing apoptosis .

Anticancer Activity

Research indicates that this compound derivatives exhibit notable anticancer properties. For instance:

  • A549 Cell Line : Compounds derived from this structure have shown IC50 values ranging from 0.28μM0.28\,\mu M to 49.85μM49.85\,\mu M, indicating their effectiveness in inhibiting the growth of lung cancer cells .
CompoundCell LineIC50 (µM)Mechanism
4-Iodo-1-Methyl DerivativeA5490.28Apoptosis Induction
4-Iodo DerivativeHepG20.74Cytotoxicity

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory activities. Research indicates that compounds containing the carbohydrazide moiety can significantly reduce inflammation in animal models .

Study on Anticancer Efficacy

A study conducted by Xia et al. synthesized several pyrazole derivatives and evaluated their cytotoxicity against A549 cells. The most potent derivative exhibited an IC50 value of 49.85μM49.85\,\mu M, demonstrating significant potential for further development as an anticancer agent .

Antimicrobial Screening

In another study, a series of pyrazole derivatives were screened for their antimicrobial activity against common pathogens. The results indicated that certain compounds showed promising bactericidal effects, particularly against Gram-positive bacteria .

Q & A

Q. How is 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide synthesized, and what analytical methods confirm its purity?

The compound is synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (120°C). Key intermediates include substituted hydrazides, which are cyclized to form the pyrazole-carbohydrazide core. Purity is confirmed using elemental analysis, infrared spectroscopy (IR) for functional group identification (e.g., N–H stretches at ~3200 cm⁻¹), and nuclear magnetic resonance (NMR) for structural elucidation (e.g., pyrazole ring protons at δ 6.5–8.0 ppm). Mass spectrometry (MS) validates the molecular ion peak .

Q. What spectroscopic techniques are used to characterize pyrazole-carbohydrazide derivatives?

IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) groups. ¹H/¹³C NMR confirms substituent positions and ring structure, while MS determines molecular weight. X-ray crystallography provides absolute configuration and hydrogen-bonding patterns in crystalline states .

Q. What are common biological targets for pyrazole-carbohydrazides?

These derivatives are studied as DNA gyrase inhibitors, with IC₅₀ values as low as 0.15 µg/mL against Staphylococcus aureus. Structure-activity relationship (SAR) studies highlight the importance of halogen substituents (e.g., 4-bromophenyl) and benzoyl groups for enhanced activity .

Advanced Research Questions

Q. How is SHELXL employed in refining the crystal structure of such compounds?

SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks in crystal lattices. For example, in N′-benzoyl derivatives, torsion angles (e.g., C–N–N–C = 81.5°) and dihedral angles between pyrazole and phenyl rings are optimized. Hydrogen bonds (N–H⋯O) form R₂²(10) motifs, validated using R-factor convergence and electron density maps .

Q. How to analyze intermolecular interactions using Hirshfeld surfaces?

CrystalExplorer 17.5 generates Hirshfeld surfaces to quantify interactions (e.g., H⋯H, C⋯H contacts). Dispersion energy dominates in pyrazole-carbohydrazides, contributing >60% to lattice energy. Energy frameworks visualize stabilizing interactions, aiding in polymorphism prediction .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., enzyme vs. cell-based assays). Molecular docking (AutoDock) validates binding modes to targets like DNA gyrase. For instance, compound 3k shows stronger π-π stacking with Tyr-118 than less active analogs .

Q. What computational methods predict the reactivity and stability of this compound?

DFT/B3LYP calculations determine HOMO-LUMO gaps (e.g., 3.8 eV) to assess chemical stability. Optimized bond lengths (e.g., C–I = 2.10 Å) match experimental X-ray data. Natural bond orbital (NBO) analysis evaluates charge delocalization .

Q. How to design derivatives for improved bioactivity?

SAR-guided modifications include introducing electron-withdrawing groups (e.g., –CF₃) at the pyrazole 3-position or replacing iodine with bulkier halogens. Docking simulations prioritize derivatives with enhanced hydrophobic interactions in enzyme active sites .

Q. What are the challenges in X-ray crystallography of such compounds?

Poor crystal quality due to flexible hydrazide chains is mitigated by slow evaporation from DMSO/EtOH. Twinning and disorder require high-resolution data (≤0.8 Å) and SHELXL’s TWIN/BASF commands for refinement .

Q. How to use multi-component reactions for pyrazole derivatives?

Molecular iodine catalyzes one-pot syntheses with diaryl diselenides and diazo compounds, yielding 5-amino-4-(arylselanyl)-1H-pyrazoles. Reactions proceed via seleniranium ion intermediates, confirmed by ¹H/¹³C NMR and X-ray analysis .

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